N-acetyl Norfentanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl Norfentanyl is a synthetic opioid analgesic compound. It is an analog and metabolite of fentanyl, a potent opioid used in pain management and anesthesia. This compound is produced by the N-dealkylation of acetylfentanyl, a process mediated by cytochrome P450 enzymes . This compound is primarily inactive and serves as a precursor in the synthesis of other fentanyl analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl Norfentanyl typically involves the N-dealkylation of acetylfentanyl. This reaction is catalyzed by cytochrome P450 enzymes, which facilitate the removal of the phenethyl moiety from the parent compound . The reaction conditions often include the use of organic solvents and specific temperature and pH ranges to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions are carefully controlled, and the product is purified using techniques such as liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
N-acetyl Norfentanyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into other analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include various fentanyl analogs and metabolites. These products are often used in further synthetic processes or for analytical purposes .
Scientific Research Applications
N-acetyl Norfentanyl has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other fentanyl analogs.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Utilized in the production of synthetic opioids and related compounds
Mechanism of Action
N-acetyl Norfentanyl exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the action of endogenous opioids and producing analgesic effects. The compound’s molecular targets include the mu-opioid receptor, which is responsible for its pain-relieving properties .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent opioid analgesic used in pain management.
Acetylfentanyl: An analog of fentanyl with similar pharmacological properties.
Uniqueness
N-acetyl Norfentanyl is unique due to its specific metabolic pathway and its role as a precursor in the synthesis of other fentanyl analogs. Its chemical structure allows for various modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C16H22N2O2 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
N-(1-acetylpiperidin-4-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C16H22N2O2/c1-3-16(20)18(14-7-5-4-6-8-14)15-9-11-17(12-10-15)13(2)19/h4-8,15H,3,9-12H2,1-2H3 |
InChI Key |
BVQGACGVAGRDPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.